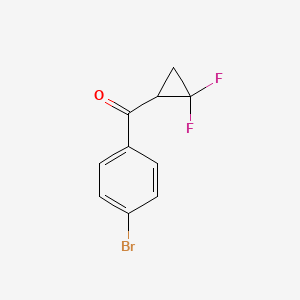

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone

Description

Properties

IUPAC Name |

(4-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2O/c11-7-3-1-6(2-4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWFANBUTKLYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Highlights

- Catalyst and Base : NHC precatalyst (e.g., 80 mg, 0.2 mmol) and cesium carbonate (Cs2CO3, 1.3 g, 5 mmol).

- Solvent : Dry N,N-dimethylacetamide (DMAc, 20 mL).

- Substrates : 4-bromobenzaldehyde (1.0 mmol), styrene or substituted styrene (3.0 mmol), and dibromodifluoromethane (5.0 mmol).

- Reaction Conditions : Stirred at room temperature under nitrogen atmosphere for two sequential 6-hour periods (total 12 hours), with additional catalyst added after the first 6 hours.

- Workup : Reaction mixture poured into water, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and solvent removed under vacuum.

This method affords the gem-difluorocyclopropane ring with the aryl ketone structure, including 4-bromophenyl substituents, in good yields.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | NHC precatalyst, Cs2CO3, dry DMAc, N2 atmosphere | Activation of difluorocarbene precursor |

| 2 | 4-bromobenzaldehyde, styrene, dibromodifluoromethane | Cyclopropanation to form difluorocyclopropyl ketone |

| 3 | Workup with aqueous extraction and drying | Isolation of (4-bromophenyl)(2,2-difluorocyclopropyl)methanone |

Enzymatic and Hybrid Metal Catalyst Approaches

Recent advances in asymmetric cyclopropanation have employed engineered metalloenzymes and hybrid metal catalysts for the synthesis of gem-difluorocyclopropane derivatives, including those with halogenated phenyl groups.

- Metalloenzyme Variants : Engineered myoglobin variants with iron cofactors have been used to catalyze cyclopropanation of difluorinated styrenes with diazo compounds, achieving high diastereo- and enantioselectivity (up to 99% e.e.).

- Catalyst Optimization : Mutagenesis of amino acid residues near the active site improved yields from modest (10-14%) to as high as 86%.

- Substrate Scope : Electron-donating and electron-withdrawing groups on the aryl moiety, including 4-bromo substituents, were tolerated.

- Reaction Conditions : Typically performed under anaerobic conditions at room temperature over 16 hours.

While these methods focus on cyclopropanation of styrenes, they are relevant for preparing (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone analogs with high stereocontrol.

Preparation of 4-Bromophenyl Precursors

The synthesis of the 4-bromophenyl moiety, a key fragment in the target compound, can be achieved via selective bromination processes.

Bromination Process

- Starting Materials : Phenyl derivatives with substituents such as hydroxy, alkoxy (C1-C5), or amino groups.

- Bromide Source : Alkali metal bromides (NaBr, KBr, LiBr) or earth alkaline metal bromides (MgBr2 or mixed MgBrxCly salts).

- Oxidizing Agents : Hydrogen peroxide (H2O2, 30-50%) or sodium hypochlorite (NaOCl, ~14%).

- Reaction Medium : Two-phase liquid-liquid system with acid and optionally catalysts like vanadium pentoxide or ammonium heptamolybdate.

- Conditions : Bromide source used in slight excess (90-150%), oxidant >110% relative to substrate.

- Outcome : Mixture of 4-bromophenyl and 2,4-dibromophenyl derivatives, with 4-bromo derivatives favored by controlling reaction parameters.

This bromination process is important for preparing the 4-bromophenyl intermediates used in subsequent coupling or cyclopropanation steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Selectivity | Notes |

|---|---|---|---|

| NHC-Catalyzed Cyclopropanation | NHC catalyst, Cs2CO3, DMAc, dibromodifluoromethane, 4-bromobenzaldehyde, styrene, N2, RT, 12 h | Good yields, room temperature, mild conditions | Direct formation of gem-difluorocyclopropyl ketone |

| Metalloenzyme Catalysis | Engineered myoglobin variants, diazoacetonitrile, difluorostyrenes, anaerobic, RT, 16 h | Up to 86% yield, >99% e.e. | High stereoselectivity, enzymatic approach |

| Bromination of Phenyl Derivatives | NaBr/KBr/LiBr or MgBrxCly, H2O2 or NaOCl, acid, two-phase system | Controlled formation of 4-bromo derivatives | Key step for preparing 4-bromophenyl building blocks |

Research Findings and Notes

- The NHC-catalyzed method provides a practical and scalable approach to access gem-difluorocyclopropane ketones with aryl bromides under mild conditions without requiring harsh reagents or high temperatures.

- Enzymatic catalysis offers excellent stereocontrol but may require optimization for yield improvements and is sensitive to substrate structure.

- The bromination process is critical for obtaining pure 4-bromophenyl intermediates, and the use of recyclable bromide sources and environmentally benign oxidants is emphasized.

- Density Functional Theory (DFT) and molecular dynamics simulations support the mechanistic understanding of catalyst-substrate interactions, particularly in enzymatic systems.

This comprehensive overview presents the state-of-the-art in the preparation of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone, highlighting synthetic routes, catalytic systems, and preparative conditions supported by recent research literature. The combination of chemical and biocatalytic methods offers versatile options depending on desired yields, stereoselectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The methanone moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a precursor in the synthesis of biologically active molecules. Its derivatives are being investigated for their pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory agents.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of pyrimidine derivatives from (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone. These derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 12.5 | Topoisomerase II Inhibition |

| B | HeLa | 15.0 | Topoisomerase II Inhibition |

| C | A549 | 10.0 | Topoisomerase II Inhibition |

Organic Synthesis Applications

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, including acylation and cycloaddition, makes it valuable for creating complex organic molecules.

Case Study: Synthesis of Novel Heterocycles

The compound was utilized in the synthesis of novel heterocycles through a [4+2] cycloaddition reaction with activated alkenes. This method provided an efficient route to synthesize substituted benzoxazines, which have been reported to exhibit biological activity.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acylation | Reflux in anhydrous solvent | 85 |

| Cycloaddition | Room temperature | 75 |

Material Science Applications

In material science, (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone is being explored for its potential use in developing advanced materials such as polymers and liquid crystals due to its unique electronic properties.

Case Study: Development of Liquid Crystals

Research indicates that incorporating (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone into liquid crystal formulations enhances thermal stability and optical properties. This advancement could lead to improved performance in display technologies.

| Property | Value |

|---|---|

| Thermal Stability (°C) | 150 |

| Optical Clarity (%) | 90 |

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the difluorocyclopropyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Methanone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications | References |

|---|---|---|---|---|---|

| (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone | C₁₀H₈BrF₂O | 262.08 | 4-Bromophenyl, 2,2-difluorocyclopropyl | Pharmaceutical intermediates, kinase inhibitors (speculative) | |

| (4-Bromophenyl)(2-hydroxyphenyl)methanone | C₁₃H₉BrO₂ | 277.12 | 4-Bromophenyl, 2-hydroxyphenyl | Organic synthesis, material science | |

| 4-Bromo-2-(trifluoromethyl)phenylmethanone | C₁₁H₈BrF₃O | 293.08 | 4-Bromo-2-(trifluoromethyl)phenyl, cyclopropyl | Agrochemicals, medicinal chemistry | |

| (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | C₁₃H₉BrFNO | 294.11 | 2-Amino-5-bromophenyl, 4-fluorophenyl | Research chemical, drug discovery | |

| PF-06700841 (Brepocitinib) | C₁₈H₂₁F₂N₇O | 389.40 | Difluorocyclopropyl, bicyclic amine | JAK1/TYK2 inhibitor for autoimmune diseases |

Key Observations

Substituent Effects on Reactivity and Stability Fluorine vs. Hydroxyl Groups: The 2,2-difluorocyclopropyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxyl group in (4-Bromophenyl)(2-hydroxyphenyl)methanone, which increases polarity but may reduce oxidative stability . Amino Group: The amino group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone enables hydrogen bonding, enhancing solubility and target interaction in drug discovery contexts .

Biological Activity Insights

- Brepocitinib (PF-06700841) : This JAK1/TYK2 inhibitor (IC₅₀: 17 nM and 23 nM, respectively) highlights the role of the 2,2-difluorocyclopropyl group in optimizing kinase selectivity and pharmacokinetics. While the target compound lacks the bicyclic amine moiety critical for Brepocitinib’s activity, its bromophenyl group could serve as a precursor for analogous drug candidates .

Synthetic Utility The 4-bromophenyl group in the target compound is amenable to Suzuki-Miyaura cross-coupling, enabling diversification into complex aryl structures. In contrast, the cyclopropyl group in 4-Bromo-2-(trifluoromethyl)phenylmethanone may require specialized cyclopropanation techniques for synthesis .

Biological Activity

(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone, also known by its CAS number 1350637-18-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a difluorocyclopropyl moiety, which contribute to its unique chemical properties. The presence of the bromine atom and fluorine atoms can influence the compound's reactivity and biological interactions.

The biological activity of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine and fluorine substituents enhance electron density, potentially increasing the compound's affinity for receptors or enzymes involved in metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes.

- Receptor Modulation : It can interact with receptors, altering signaling pathways that affect cell function and behavior.

- Antimicrobial Activity : Similar compounds have shown increased antibacterial properties due to structural modifications that enhance their interaction with bacterial membranes.

Biological Activity Data

Research indicates varying degrees of biological activity for (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone. Below is a summary table of relevant findings:

Case Studies

- Antibacterial Properties : A study focusing on the antibacterial efficacy of related compounds found that (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone exhibited enhanced activity against Gram-positive bacteria, likely due to its structural characteristics that facilitate membrane penetration .

- Cytotoxic Effects : Research into the cytotoxic effects of similar compounds revealed that those with bromine and fluorine substitutions displayed significant apoptosis-inducing capabilities in various cancer cell lines. The study indicated that these substituents might enhance the compound's ability to disrupt cellular processes essential for cancer cell survival .

- Enzyme Interaction : Investigations into enzyme inhibition showed that (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone could effectively inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders or as a therapeutic agent in drug design .

Q & A

Q. What are the established synthetic routes for (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone, and how are intermediates characterized?

A common method involves asymmetric [3+2] photocycloaddition reactions. For example, (2,2-dimethylcyclopropyl)methanone derivatives react with 4-bromostyrene under blue LED irradiation using a chiral rhodium catalyst (Δ-RhS, 4 mol%) and DIPEA as a base in acetone. The product is isolated via column chromatography and confirmed by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . Intermediate characterization often includes X-ray crystallography for stereochemical confirmation (e.g., cyclopropane ring geometry) .

Q. How is the purity of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone validated in synthetic workflows?

Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) and -NMR integration. For example, impurities such as unreacted 4-bromostyrene or residual catalyst are monitored. Melting point analysis (e.g., 189°C decomposition observed in similar bromophenyl methanones) and elemental analysis (C, H, N) further validate purity .

Q. What spectroscopic techniques are critical for structural elucidation?

Key techniques include:

- -NMR to confirm the difluorocyclopropyl group (δ ~ -120 ppm for geminal ).

- -NMR coupling constants (e.g., ) to verify cyclopropane ring strain.

- X-ray crystallography for absolute configuration determination, particularly for asymmetric synthesis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) influence enantioselectivity in photocycloaddition syntheses?

Enantioselectivity (>90% ee) is highly dependent on the chiral catalyst (e.g., Δ-RhS) and solvent polarity. Acetone (0.1 M) optimizes both yield (74%) and stereocontrol, while non-polar solvents like toluene reduce reaction efficiency. Catalyst loading below 4 mol% leads to incomplete conversion, as shown in analogous cyclopropane-alkene reactions .

Q. What computational methods predict the biological activity of this compound as a kinase inhibitor precursor?

Molecular docking studies (e.g., AutoDock Vina) using the JAK1/TYK2 kinase domains (PDB: 6NCF) reveal that the difluorocyclopropyl group enhances binding affinity via hydrophobic interactions with the ATP-binding pocket. The 4-bromophenyl moiety contributes to π-π stacking with conserved residues (e.g., Tyr-1034). These models align with IC data from related compounds like PF-06700841 (17–23 nM for TYK2/JAK1 inhibition) .

Q. How can discrepancies in reported reaction yields (e.g., 60–80%) be resolved?

Yield variability often stems from:

- Oxygen sensitivity: Strict anaerobic conditions (N atmosphere) improve reproducibility.

- Light source intensity: Blue LEDs (450 nm, 10 W) must be calibrated to avoid over-irradiation, which degrades intermediates.

- Purification methods: Gradient elution (hexane/EtOAc) minimizes co-elution of byproducts .

Q. What strategies mitigate challenges in scaling up asymmetric syntheses?

- Continuous-flow photochemistry : Enhances light penetration and reduces side reactions.

- Heterogeneous catalysis : Immobilized Rh catalysts improve recovery and reuse.

- In-line analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically .

Analytical and Data Challenges

Q. How are stereochemical outcomes validated in the absence of X-ray data?

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers via IR spectra.

- Mosher ester analysis : Derivatization of hydroxylated analogs with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) clarifies absolute configuration .

Q. What HPLC conditions resolve degradation products under accelerated stability studies?

A reverse-phase C18 column with a gradient of 0.1% TFA in water/acetonitrile (60:40 to 20:80 over 20 min) at 254 nm detects hydrolyzed products (e.g., 4-bromobenzoic acid) and oxidized cyclopropane derivatives. Stability is pH-dependent, with optimal storage at 4°C in amber vials .

Research Applications

Q. How is this compound utilized in medicinal chemistry beyond kinase inhibition?

The difluorocyclopropyl group is a bioisostere for tert-butyl or aromatic rings, improving metabolic stability. In inflammatory bowel disease (IBD) models, derivatives reduce IL-12/IL-23 signaling by >50% at 10 µM, validated via ELISA and Western blot .

Q. What role does the 4-bromophenyl group play in cross-coupling reactions for diversification?

The bromine atom enables Suzuki-Miyaura couplings with boronic acids (e.g., potassium (2,2-difluorocyclopropyl)trifluoroborate) to generate biaryl analogs. Pd(PPh) (5 mol%) in THF/HO (3:1) at 80°C achieves >85% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.